3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
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Description
3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C25H22FNO5S and its molecular weight is 467.51. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Activities
Quinoline derivatives, including those containing sulfur, are noted for their significant biological activities. They are explored for antitumor, analgesic, and antimicrobial applications due to their ability to interact with various biological systems. These compounds also demonstrate good antioxidant properties and are considered for use in anti-stress therapy. The research highlights the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles, aiming to enhance their biological activity (Aleksanyan & Hambardzumyan, 2014).
Fluorescent Probes and Sensors
The development of novel organic fluorophores based on quinoline and diphenylsulfone structures has been investigated for their potential as reversible ratiometric UV and fluorescence chemosensors. These compounds exhibit aggregation-induced emission enhancement (AIEE) effects and can selectively bind to specific ions, such as Ag-ion, at very low concentrations. Their unique properties allow them to serve as sensitive and reversible probes for detecting various ions and changes in pH levels (Gong et al., 2018).
COX-2 Inhibition for Anti-inflammatory Applications
Research on 2,3-diarylpyrazines and quinoxalines, with specific focus on derivatives having sulfamoyl/methylsulfonyl-phenyl pharmacophores, has been conducted to assess their cyclooxygenase (COX-1/COX-2) inhibitory activity. These studies aim at developing new classes of selective COX-2 inhibitors, which could have significant implications in treating inflammation and related conditions. Among these, certain compounds have shown promising in vivo activity, indicating their potential as new COX-2 inhibitory drugs (Singh et al., 2004).
Synthesis and Structural Analysis
An efficient synthesis route for a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has been developed. This work includes comprehensive structural analysis through Raman and crystal structure examinations, along with Hirshfeld surface analysis. The synthesized compound was evaluated against various bacterial strains, showcasing its potential in developing new antibacterial agents (Geesi et al., 2020).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-16-6-4-5-7-17(16)14-27-15-24(33(29,30)19-10-8-18(26)9-11-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSOXOSYNZEFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.